molecular formula C18H18O2 B11924987 4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol CAS No. 152915-78-1

4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol

Cat. No.: B11924987
CAS No.: 152915-78-1
M. Wt: 266.3 g/mol
InChI Key: TUPSVYBYOXBQOH-UHFFFAOYSA-N
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Description

4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol is an organic compound that belongs to the class of phenylpropynols This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a butynol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol typically involves the following steps:

    Preparation of 4-(Benzyloxy)benzaldehyde: This can be achieved by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.

    Formation of 4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-one: The aldehyde is then subjected to a propargylation reaction using propargyl bromide and a base like sodium hydride.

    Reduction to this compound: The final step involves the reduction of the propargyl ketone using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-one or 4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-al.

    Reduction: 4-(4-(Benzyloxy)phenyl)-2-methylbut-3-en-2-ol or 4-(4-(Benzyloxy)phenyl)-2-methylbutan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the butynol moiety can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)phenylacetic acid
  • 4-(Benzyloxy)phenylboronic acid
  • 4-(Benzyloxy)phenol

Uniqueness

4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol is unique due to the presence of both a benzyloxy group and a butynol moiety

Properties

CAS No.

152915-78-1

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

2-methyl-4-(4-phenylmethoxyphenyl)but-3-yn-2-ol

InChI

InChI=1S/C18H18O2/c1-18(2,19)13-12-15-8-10-17(11-9-15)20-14-16-6-4-3-5-7-16/h3-11,19H,14H2,1-2H3

InChI Key

TUPSVYBYOXBQOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)OCC2=CC=CC=C2)O

Origin of Product

United States

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